molecular formula C19H16FN3O B11073603 4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11073603
M. Wt: 321.3 g/mol
InChI Key: CTVRFGGMXWPOFK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves several steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl and methylphenyl groups. The synthetic route typically starts with the preparation of the pyrazole core, followed by the addition of the substituents under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

Scientific Research Applications

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound shares a similar pyrazole core but differs in the substituents attached to the core.

    1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.

    3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound has a similar structure but with different positioning of the substituents.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H16FN3O

Molecular Weight

321.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H16FN3O/c1-11-3-9-15(10-4-11)23-18(13-5-7-14(20)8-6-13)16-12(2)21-22-17(16)19(23)24/h3-10,18H,1-2H3,(H,21,22)

InChI Key

CTVRFGGMXWPOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

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